molecular formula C22H26FN3O4S B2894345 N1-(3-fluorophenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide CAS No. 898415-42-4

N1-(3-fluorophenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide

Cat. No.: B2894345
CAS No.: 898415-42-4
M. Wt: 447.53
InChI Key: YKKBKBQQUIRKJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(3-fluorophenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide is an oxalamide derivative characterized by a 3-fluorophenyl group at the N1 position and a 2-(1-tosylpiperidin-2-yl)ethyl chain at the N2 position. This compound is structurally tailored for applications in medicinal chemistry, likely targeting enzymes or receptors involved in viral entry or signal transduction .

Properties

IUPAC Name

N'-(3-fluorophenyl)-N-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O4S/c1-16-8-10-20(11-9-16)31(29,30)26-14-3-2-7-19(26)12-13-24-21(27)22(28)25-18-6-4-5-17(23)15-18/h4-6,8-11,15,19H,2-3,7,12-14H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKKBKBQQUIRKJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Oxalyl Chloride Intermediate

Oxalic acid is treated with thionyl chloride (SOCl₂) under reflux conditions to generate oxalyl chloride. This intermediate is highly reactive, enabling subsequent amide bond formation. The reaction typically achieves >90% conversion within 2–3 hours at 60–70°C.

Stepwise Amine Coupling

The target compound requires two distinct amines:

  • Primary amine : 3-Fluoroaniline
  • Secondary amine : 2-(1-Tosylpiperidin-2-yl)ethanamine

Reaction conditions are critical for regioselectivity:

  • First coupling : Oxalyl chloride reacts with 3-fluoroaniline in dichloromethane (DCM) at 0–5°C for 1 hour, yielding N-(3-fluorophenyl)oxalyl chloride.
  • Second coupling : The intermediate is treated with 2-(1-tosylpiperidin-2-yl)ethanamine in the presence of triethylamine (TEA) as a base. The reaction proceeds at room temperature for 12 hours, achieving 68–72% isolated yield.

Key analytical data :

Parameter Value Source
Purity (HPLC) ≥98%
Melting Point 189–192°C (dec.)
MS (ESI+) m/z 448.2 [M+H]⁺

Ethyl Oxalyl Chloride-Based Modular Synthesis

A modular strategy using ethyl 2-chloro-2-oxoacetate (ECOA) was optimized in, offering better control over steric hindrance from the tosyl-piperidine moiety:

ECOA Activation

ECOA reacts with 3-fluoroaniline in tetrahydrofuran (THF) at −10°C, forming ethyl N-(3-fluorophenyl)oxamate. Hydrolysis with NaOH (2M) produces N-(3-fluorophenyl)oxamic acid.

Piperidine Subunit Coupling

The oxamic acid is activated using carbodiimide reagents (e.g., EDC·HCl) and coupled with 2-(1-tosylpiperidin-2-yl)ethanamine. Critical parameters include:

  • Solvent : Dimethylformamide (DMF)
  • Temperature : 25°C
  • Reaction time : 24 hours
  • Yield : 65–70%

Advantages :

  • Avoids handling toxic oxalyl chloride
  • Enables Boc-protection/deprotection strategies for sensitive amines

Ruthenium-Catalyzed Dehydrogenative Coupling

A novel method from employs ruthenium pincer complexes (e.g., Ru-MACHO) for acceptorless dehydrogenative coupling (ADC) of ethylene glycol (EG) and amines:

Reaction Mechanism

  • EG dehydrogenation : EG undergoes Ru-catalyzed dehydrogenation to glyoxal.
  • Amine coupling : Glyoxal reacts sequentially with 3-fluoroaniline and 2-(1-tosylpiperidin-2-yl)ethanamine.
  • Hydrogen liberation : H₂ gas is released stoichiometrically.

Conditions :

  • Catalyst : Ru-MACHO (1 mol%)
  • Solvent : Toluene
  • Temperature : 110°C
  • Yield : 58–63%

Limitations :

  • Lower yield compared to conventional methods
  • Requires high-pressure tolerance for H₂ management

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantages Limitations
Oxalyl Chloride 68–72 98 High yield, well-established Toxic reagents, moisture-sensitive
ECOA Modular 65–70 97 Avoids SOCl₂, modular Longer reaction times
Ru-Catalyzed ADC 58–63 95 Green chemistry, H₂ byproduct Lower yield, specialized catalyst

Critical Challenges and Optimization Strategies

Diastereomer Formation

The tosyl-piperidine subunit introduces a chiral center at C2 of the piperidine ring. Uncontrolled stereochemistry leads to diastereomeric mixtures (e.g., 55:45 dr). Solutions include:

  • Chiral HPLC purification
  • Use of enantiopure 2-(1-tosylpiperidin-2-yl)ethanamine

Tosyl Group Stability

The tosyl (p-toluenesulfonyl) group is susceptible to hydrolysis under strongly acidic/basic conditions. Mitigation involves:

  • pH control during coupling (pH 7–8)
  • Avoiding aqueous workups in later stages

Chemical Reactions Analysis

Types of Reactions

N1-(3-fluorophenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism by which N1-(3-fluorophenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide exerts its effects involves interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural Modifications in Aromatic Substituents

N1-(4-fluorophenyl) vs. N1-(3-fluorophenyl)
  • CAS 898406-62-7 : This analog (N1-(4-fluorophenyl)-N2-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide) differs in the fluorine position (4- vs. 3-fluorophenyl) and the sulfonyl group (4-chlorophenylsulfonyl vs. tosyl). The 3-fluorophenyl group in the target compound may improve steric compatibility with hydrophobic enzyme pockets, while the tosyl group enhances electron-withdrawing effects compared to the 4-chlorophenylsulfonyl substituent .
  • Positional differences in fluorine substitution significantly impact binding affinity in enzyme inhibition assays .
Halogenated Phenyl Derivatives
  • Compound 23 () : N1-(3-chloro-5-fluorophenyl) substitution introduces dual halogenation, increasing electron-withdrawing effects and steric bulk. This contrasts with the single 3-fluorophenyl group in the target compound, which balances electronic modulation with reduced steric hindrance .

Modifications in the N2-Substituent

Tosylpiperidine-Ethyl Chain vs. Phenethyl Groups
  • Compounds 19–23 () : These analogs feature a 4-methoxyphenethyl chain at N2, lacking the tosylpiperidine moiety. The methoxy group enhances solubility but reduces metabolic stability compared to the tosyl group, which provides steric protection against enzymatic degradation .
  • S336 () : N2-(2-(pyridin-2-yl)ethyl) substitution optimizes this compound for umami receptor activation (hTAS1R1/hTASR3). The pyridinyl group facilitates hydrogen bonding, whereas the target compound’s tosylpiperidine chain prioritizes lipophilicity and target selectivity .
Piperidine vs. Pyrrolidine Rings
  • Compounds 14–15 () : Replace piperidine with pyrrolidine, reducing ring size and conformational flexibility. The six-membered piperidine in the target compound likely enhances binding pocket compatibility in viral entry inhibitors .

Functional Group Variations

Sulfonyl vs. Carbonyl Groups
  • GMC-2 () : Incorporates a 1,3-dioxoisoindolin-2-yl group, introducing a rigid cyclic imide. This contrasts with the flexible tosylpiperidine-ethyl chain in the target compound, which may improve bioavailability and membrane permeability .
  • BNM-III-170 (): Contains a guanidinomethyl group, enabling ionic interactions with aspartate residues in HIV gp120. The target compound’s sulfonyl group instead leverages hydrophobic and van der Waals interactions .

Pharmacological and Physicochemical Properties

Compound Key Substituents LogP* Target Activity Metabolic Stability
Target Compound 3-fluorophenyl, tosylpiperidine ~3.8 Enzyme inhibition, antiviral High
CAS 898406-62-7 4-fluorophenyl, 4-Cl-sulfonyl ~3.5 Undisclosed Moderate
Compound 23 () 3-Cl-5-fluorophenyl, phenethyl ~4.2 CYP4F11 activation Low
S336 () 2,4-dimethoxybenzyl, pyridinyl ~2.1 Umami receptor agonist Low
BNM-III-170 () Guanidinomethyl, indenyl ~2.5 HIV entry inhibition Moderate

*Estimated using fragment-based methods.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N1-(3-fluorophenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide, and what critical reaction parameters influence yield?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions. Key steps include:

  • Sulfonamide formation : Introduction of the tosyl group (p-toluenesulfonyl) to the piperidine ring via nucleophilic substitution under anhydrous conditions (e.g., using triethylamine as a base) .
  • Oxalamide coupling : Reaction of N1-(3-fluorophenyl)oxalamic acid with the tosyl-piperidine ethylamine intermediate using carbodiimide coupling agents (e.g., DCC or EDC) in dichloromethane at 0–25°C .
  • Critical parameters : Temperature control (<30°C to avoid side reactions), solvent polarity (polar aprotic solvents enhance coupling efficiency), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can the molecular structure and purity of this compound be validated?

  • Methodological Answer :

  • Spectroscopic techniques :
  • 1H/13C NMR : Confirm substituent positions (e.g., fluorine on phenyl at δ 7.2–7.5 ppm; tosyl group protons at δ 2.4–2.6 ppm) .
  • LC-MS : Verify molecular weight (e.g., m/z 475.58 for [M+H]+) and purity (>95% via HPLC) .
  • Elemental analysis : Validate C, H, N, S, and F percentages against theoretical values .

Advanced Research Questions

Q. What strategies are recommended for investigating the compound’s mechanism of action in biological systems?

  • Methodological Answer :

  • Molecular docking : Use software like AutoDock Vina to predict binding interactions with targets (e.g., enzymes or GPCRs) based on the compound’s 3D conformation .
  • Enzyme inhibition assays : Test activity against kinases or proteases using fluorogenic substrates (e.g., ATPase assays with malachite green detection) .
  • Receptor binding studies : Radioligand displacement assays (e.g., [3H]-labeled antagonists) to quantify affinity for receptors like serotonin or dopamine subtypes .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodological Answer :

  • Analog synthesis : Modify substituents (e.g., replace 3-fluorophenyl with 4-fluoro or chloro derivatives) and evaluate changes in activity .
  • Pharmacophore mapping : Identify critical functional groups (e.g., tosyl-piperidine’s sulfonamide) using QSAR models (e.g., CoMFA/CoMSIA) .
  • Biological testing : Compare IC50 values across analogs in target-specific assays (e.g., antiviral activity in HIV entry inhibition models) .

Q. How can contradictory data in literature regarding this compound’s biological activity be resolved?

  • Methodological Answer :

  • Experimental replication : Repeat assays under standardized conditions (e.g., pH 7.4 buffer, 37°C incubation) to minimize variability .
  • Meta-analysis : Aggregate data from multiple studies using statistical tools (e.g., RevMan) to identify trends or outliers .
  • Orthogonal validation : Confirm activity via independent methods (e.g., SPR for binding kinetics if ELISA results conflict) .

Applications in Drug Discovery

Q. What in vivo models are suitable for evaluating this compound’s pharmacokinetics and toxicity?

  • Methodological Answer :

  • ADME profiling :
  • Plasma stability : Incubate compound in rodent plasma at 37°C; analyze via LC-MS over 24 hours .
  • CYP450 inhibition : Screen against human liver microsomes to assess metabolic interactions .
  • Toxicity studies :
  • Acute toxicity : Administer escalating doses (10–100 mg/kg) in mice; monitor for organ damage via histopathology .
  • hERG assay : Patch-clamp testing to evaluate cardiac risk (IC50 < 10 µM indicates potential arrhythmia) .

Q. How can this compound be optimized for blood-brain barrier (BBB) penetration in CNS-targeted therapies?

  • Methodological Answer :

  • Lipophilicity adjustments : Introduce polar groups (e.g., hydroxyl or amine) to reduce logP (<3.0) while maintaining potency .
  • P-gp efflux inhibition : Co-administer with P-gp inhibitors (e.g., verapamil) in BBB permeability assays (e.g., MDCK-MDR1 cells) .
  • In silico modeling : Predict BBB penetration using tools like SwissADME or BBB Predictor .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.